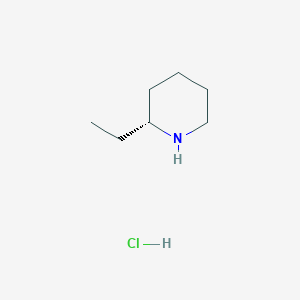

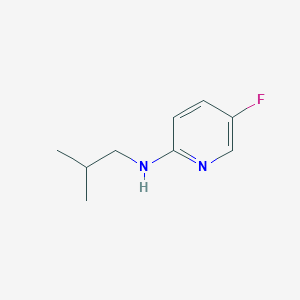

![molecular formula C17H15NO4S B2599515 Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate CAS No. 923147-20-0](/img/structure/B2599515.png)

Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as ETB, and it is a potent inhibitor of a specific protein known as fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid molecules that act as neurotransmitters in the body. By inhibiting FAAH, ETB can increase the levels of endocannabinoids in the body and produce various physiological effects. In

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

One-Pot Synthesis Techniques : Research has demonstrated the effectiveness of one-pot synthesis techniques, such as microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, for producing various furan derivatives with potential utility in material science and pharmaceuticals. These methodologies highlight the compound's role in streamlining synthetic routes and enhancing yield efficiencies (Ramarao et al., 2004).

Heterocyclic System Synthesis : The compound has been utilized in the synthesis of new heterocyclic systems, such as thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines, showcasing its versatility in constructing complex molecular architectures with potential biological activities (Sirakanyan et al., 2015).

Renewable Materials Synthesis

Biobased Terephthalic Acid Precursors : Studies have explored the use of furan derivatives in the production of biobased terephthalic acid precursors, a key component for creating renewable polyethylene terephthalate (PET). This research underscores the compound's contribution to developing sustainable materials and chemicals (Pacheco et al., 2015).

Antimicrobial Activity

Novel Antimicrobial Compounds : The synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from furan derivatives and their evaluation for antimicrobial activity highlights the potential for discovering new antimicrobial agents. This work emphasizes the role of such compounds in addressing the need for effective treatments against resistant bacterial strains (Ravindra et al., 2008).

Mécanisme D'action

Target of action

“Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate” is a synthetic organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to interact with various biological targets, including cancer cells and microbes .

Propriétés

IUPAC Name |

ethyl 3-methyl-5-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)12-9-11(6-7-13(12)22-15)18-16(19)14-5-4-8-23-14/h4-9H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOYBVJDAULKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2599433.png)

![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2599434.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2599435.png)

![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)

![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)

![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)